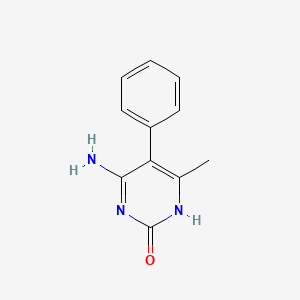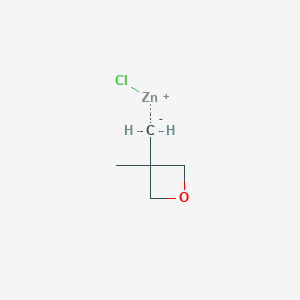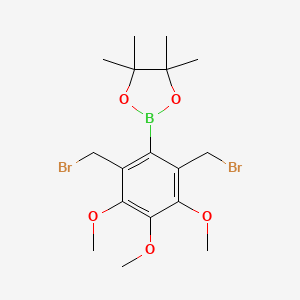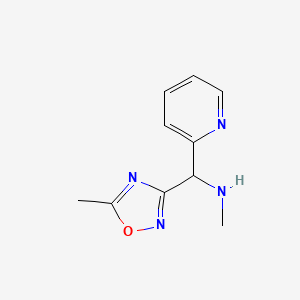
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” is a synthetic organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxadiazole Ring: Starting with a suitable precursor, such as a nitrile and a hydrazine derivative, the oxadiazole ring can be formed through cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Methylamine Group: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the pyridine and oxadiazole rings suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mécanisme D'action
The mechanism of action of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine: Similar structure but with a different position of the pyridine ring.
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-4-yl)methanamine: Another positional isomer with the pyridine ring in the 4-position.
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)ethanamine: Similar compound with an ethylamine group instead of a methylamine group.
Uniqueness
The uniqueness of “N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine” lies in its specific combination of functional groups and their spatial arrangement, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C10H12N4O/c1-7-13-10(14-15-7)9(11-2)8-5-3-4-6-12-8/h3-6,9,11H,1-2H3 |
Clé InChI |
GCQDEVDRTVLOPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C(C2=CC=CC=N2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)

![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
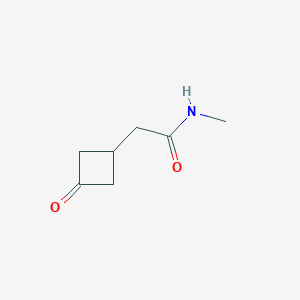
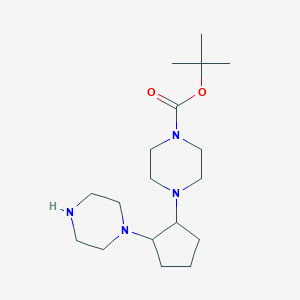
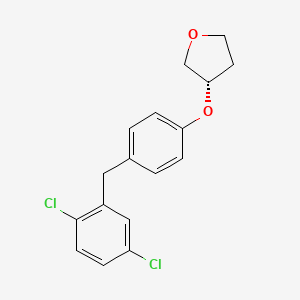
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)

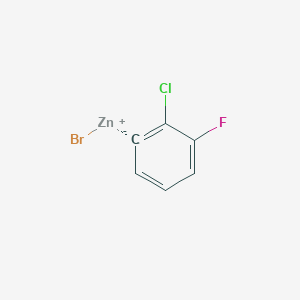
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
